molecular formula C9H13ClN4 B13820396 (p-Chlorophenethyl)aminoguanidine CAS No. 46352-58-3

(p-Chlorophenethyl)aminoguanidine

Cat. No.: B13820396
CAS No.: 46352-58-3
M. Wt: 212.68 g/mol
InChI Key: GNAOZKIKJRLWIQ-UHFFFAOYSA-N
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Description

(p-Chlorophenethyl)aminoguanidine is a chemical compound that belongs to the class of aminoguanidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (p-Chlorophenethyl)aminoguanidine typically involves the reaction of p-chlorophenethylamine with aminoguanidine bicarbonate. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(p-Chlorophenethyl)aminoguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use in treating conditions such as diabetes and inflammation due to its ability to inhibit the formation of advanced glycation end products (AGEs).

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (p-Chlorophenethyl)aminoguanidine involves its interaction with specific molecular targets and pathways. It is known to inhibit the formation of advanced glycation end products (AGEs), which are associated with various pathological conditions such as diabetes and aging. The compound achieves this by reacting with reactive carbonyl intermediates, thereby preventing the formation of AGEs.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarboximidamide: Another aminoguanidine derivative with similar biological activities.

Uniqueness

(p-Chlorophenethyl)aminoguanidine is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its ability to inhibit the formation of AGEs makes it particularly valuable in medical research for the treatment of diabetes and related conditions.

Properties

CAS No.

46352-58-3

Molecular Formula

C9H13ClN4

Molecular Weight

212.68 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)ethylamino]guanidine

InChI

InChI=1S/C9H13ClN4/c10-8-3-1-7(2-4-8)5-6-13-14-9(11)12/h1-4,13H,5-6H2,(H4,11,12,14)

InChI Key

GNAOZKIKJRLWIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNN=C(N)N)Cl

Origin of Product

United States

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